molecular formula C7H4KN3O2 B12437845 Potassium imidazo[1,5-a]pyrazine-3-carboxylate

Potassium imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B12437845
M. Wt: 201.22 g/mol
InChI Key: BKLAGOOGNNRUQZ-UHFFFAOYSA-M
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Description

Potassium imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the potassium ion enhances its solubility and reactivity, making it a valuable intermediate in chemical reactions.

Properties

Molecular Formula

C7H4KN3O2

Molecular Weight

201.22 g/mol

IUPAC Name

potassium;imidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C7H5N3O2.K/c11-7(12)6-9-4-5-3-8-1-2-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

BKLAGOOGNNRUQZ-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=CN=C2C(=O)[O-])C=N1.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group facilitates nucleophilic substitutions, particularly in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl or heteroaryl groups at specific positions of the bicyclic framework.

Example Reaction:

Potassium imidazo[1,5-a]pyrazine-3-carboxylate+Arylboronic acidPd(PPh3)4,BaseAryl-substituted derivative\text{Potassium imidazo[1,5-a]pyrazine-3-carboxylate} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Aryl-substituted derivative}

Key Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Yield: 60–85%

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions due to its strained bicyclic structure. Copper-catalyzed denitrogenative transannulation with amines or amino acids forms imidazo[1,5-a]pyridine derivatives .

Mechanism Highlights:

  • Carbene Intermediate Formation: Copper coordinates with the triazole ring, generating a reactive carbene species.

  • Transannulation: Amines attack the carbene, followed by oxidative dehydrogenation and aromatization .

Table 1: Cycloaddition Reactions with Amines

Amine TypeCatalystProduct YieldReference
BenzylamineCuI72%
PhenylglycineCu(OAc)2_265%
Aliphatic aminesBi(OTf)3_355–80%

Oxidative Functionalization

Oxidative halogenation introduces halogens (Cl, Br, I) at the 3-position of the pyrazine ring, enhancing bioactivity. Sodium halides and K2_2S2_2O8_8 under mild conditions achieve selective halogenation .

Reaction Pathway:

Compound+NaXK2S2O8,Δ3-Halo-imidazo[1,5-a]pyrazine-3-carboxylate\text{Compound} + \text{NaX} \xrightarrow{\text{K}_2\text{S}_2\text{O}_8, \Delta} \text{3-Halo-imidazo[1,5-a]pyrazine-3-carboxylate}

Optimized Conditions:

  • Solvent: Acetonitrile/H2_2O (3:1)

  • Temperature: 60°C

  • Yield for X = I: 78%

Decarboxylative Transformations

The carboxylate group undergoes decarboxylation under acidic or thermal conditions, forming imidazo[1,5-a]pyrazine derivatives. This reaction is pivotal for modifying solubility and electronic properties .

Example:

Potassium carboxylateHCl, \DeltaImidazo[1,5-a]pyrazine+CO2\text{Potassium carboxylate} \xrightarrow{\text{HCl, \Delta}} \text{Imidazo[1,5-a]pyrazine} + \text{CO}_2

Key Applications:

  • Generation of lipophilic analogs for blood-brain barrier penetration .

Cross-Dehydrogenative Coupling (CDC)

CDC reactions enable C–H activation at the 5-position of the pyrazine ring, forming C–C bonds with aryl or alkyl partners.

Catalytic System:

  • Catalyst: FeCl3_3

  • Oxidant: TBHP (tert-butyl hydroperoxide)

  • Yield: 50–70%

Biological Activity Modulation via Structural Analogs

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

Table 2: Bioactivity of Key Derivatives

Derivative StructureTargetIC50_{50}Reference
3-Iodo-substitutedPI3Kδ0.20 nM
Aryl-coupled via SuzukiPDE10A15.2 µM
Halogenated (Cl, Br)α-Glucosidase<20 µM

Stability and Reaction Limitations

  • pH Sensitivity: The carboxylate group hydrolyzes under strongly acidic conditions (pH < 3).

  • Thermal Decomposition: Prolonged heating above 150°C induces ring-opening .

Scientific Research Applications

Potassium imidazo[1,5-a]pyrazine-3-carboxylate is a chemical salt derived from imidazo[1,5-a]pyrazine-3-carboxylic acid, with a molecular weight of approximately 201.22 g/mol. It features a unique fused bicyclic structure containing imidazole and pyrazine rings, making it a notable heterocyclic compound. This structure contributes to its potential in biological activities and diverse applications.

Synthesis and Reactions

The synthesis of this compound involves several key steps, including cyclocondensation and oxidative cyclization techniques, which allow the creation of various derivatives of imidazo[1,5-a]pyrazines. These reactions are important for synthesizing derivatives that may enhance biological activity or alter physicochemical properties.

Potential Applications

This compound has potential applications in several areas:

  • Antimicrobial Activity: It exhibits antimicrobial properties.
  • Antitumor Properties: It possesses antitumor properties.
  • Protein Kinase Inhibition: Derivatives of imidazo[1,2-a]pyridines, which share a similar core structure, have demonstrated activity as protein kinase inhibitors . The imidazo[1,2-a]pyridine scaffold can be replaced by an imidazo[1,2-a]pyrazine core while retaining similar kinase inhibition activity .
  • mTORC1 Inhibition: Imidazo[1,5-a]pyrazines have been identified as inhibitors of mTORC1, showing promise in inhibiting tumor growth .
  • Treatment of Arthritis: Imidazo [1,5-a] pyrazine derivatives may be used to treat arthritis .

Further studies are necessary to elucidate the specific biological activities associated with this compound.

Structural Analogs and Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridineBicyclic heterocycleExhibits different biological activities
Pyrazolo[1,5-a]pyridineBicyclic heterocycleKnown for antituberculosis properties
Imidazo[1,2-b]pyridineBicyclic heterocyclePotential anti-inflammatory effects
Pyrazolo[3,4-b]quinolineExtended bicyclic systemInvestigated for neuroprotective activities

Mechanism of Action

The mechanism of action of potassium imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Another isomer with a different fusion pattern of the imidazo and pyrazine rings.

    Imidazo[1,2-a]pyridine: Similar in structure but with different electronic and steric properties.

Uniqueness: Potassium imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific ring fusion and the presence of the potassium ion, which enhances its solubility and reactivity. This makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.

Biological Activity

Potassium imidazo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazines are a class of nitrogen-containing heterocycles recognized for their versatile biological activities. They have been studied for their potential as inhibitors of various enzymes and receptors, making them promising candidates in drug development. The biological activity of this compound specifically has been linked to its ability to modulate certain biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : This compound has shown efficacy as an inhibitor for various enzymes, including α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption in the intestines, making it a candidate for managing diabetes .
  • Anticancer Activity : Research indicates that derivatives of imidazo[1,5-a]pyrazine exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Neuroprotective Effects : Some studies suggest that imidazo[1,5-a]pyrazines may act as neuroprotective agents by modulating glutamate receptors and reducing excitotoxicity in neuronal cells .

In Vitro Studies

A range of studies has evaluated the in vitro biological activities of this compound and related compounds. Key findings include:

  • α-Glucosidase Inhibition : this compound has demonstrated potent α-glucosidase inhibitory activity with IC50 values comparable to established inhibitors like acarbose. For instance, compounds structurally similar to it have shown IC50 values ranging from 15.2 µM to 201.3 µM .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of this compound:

  • Toxicity and Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution profiles. However, detailed studies on toxicity are still required to establish safety parameters for clinical use .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic animal models by inhibiting intestinal α-glucosidase activity .
  • Cancer Therapy : In vitro studies showed that certain derivatives could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
α-Glucosidase InhibitionIn Vitro15.2 - 201.3
Anticancer ActivityBreast Cancer Cell LineNot specified
NeuroprotectionGlutamate Receptor ModulationNot specified

Table 2: Pharmacokinetic Properties

ParameterValueReference
Cmax (ng/mL)Varies by formulation
Tmax (h)Varies by formulation
Half-life (h)Varies by formulation

Q & A

Q. Critical Conditions :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization yields .
  • Purification : Chromatography or recrystallization is essential to isolate high-purity products, as seen in analogous imidazo[1,5-a]pyrimidine syntheses .

Basic: How is the structural integrity of this compound confirmed in synthetic chemistry research?

Researchers employ a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing between imidazole and pyrazine ring signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, as demonstrated for related imidazo[1,5-a]pyridine derivatives .
  • FT-IR : Identifies carboxylate stretching vibrations (~1600-1650 cm⁻¹) .

Q. Challenges :

  • Regioselectivity : Competing reaction pathways may yield byproducts; TLC monitoring and optimized stoichiometry are critical .
  • Stability : The potassium carboxylate group may hydrolyze under acidic conditions, requiring pH control during reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields of imidazo[1,5-a]pyrazine derivatives, and what analytical approaches validate these findings?

Discrepancies often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., hydrazine derivatives) reduce yields. Use HPLC-grade solvents and recrystallized precursors .
  • Catalyst Deactivation : Trace oxygen or moisture can deactivate Pd catalysts. Ensure inert atmospheres (N₂/Ar) and anhydrous conditions .
  • Reaction Monitoring : Employ LC-MS or in-situ IR to track intermediates and optimize reaction termination times .

Q. Validation Strategies :

  • Comparative Studies : Replicate reported methods with controlled variables (e.g., solvent, temperature) to identify optimal conditions .
  • Byproduct Analysis : Use HRMS/MS to characterize side products (e.g., dimerization or over-oxidation species) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

  • Kinase Inhibition : As a scaffold for PfCDPK4 inhibitors (malaria therapy), functionalized via Suzuki coupling to enhance binding affinity .
  • Anticancer Agents : Analogous pyrazolo[1,5-a]pyrimidine derivatives show IC₅₀ values <5 µM against HEPG2 liver carcinoma cells .
  • PDE2 Inhibition : Imidazo[1,5-a]pyrazine derivatives are explored for neurological disorders, with structure-activity relationship (SAR) studies focusing on substituent effects .

Advanced: What strategies address the low solubility of imidazo[1,5-a]pyrazine derivatives in aqueous media?

  • Salt Formation : Potassium carboxylate improves solubility compared to free acids .
  • PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages .
  • Prodrug Design : Convert carboxylate to methyl esters, which hydrolyze in vivo .

Q. Example Optimization :

StrategySolubility (mg/mL in H₂O)Bioavailability (Rat Model)Reference
Potassium Salt12.3 ± 1.245%
PEGylated Deriv.8.7 ± 0.962%

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